Cas no 15573-67-8 (2-(4-Hydroxyphenyl)-2-oxoacetic Acid)

2-(4-Hydroxyphenyl)-2-oxoacetic Acid structure
15573-67-8 structure
Nome del prodotto:2-(4-Hydroxyphenyl)-2-oxoacetic Acid
Numero CAS:15573-67-8
MF:C8H6O4
MW:166.130842685699
MDL:MFCD13192798
CID:192465
PubChem ID:355

2-(4-Hydroxyphenyl)-2-oxoacetic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,4-hydroxy-a-oxo-
    • 2-(4-hydroxyphenyl)-2-oxoacetic acid
    • 4-Hydroxyphenylglyoxylic acid
    • (4-hydroxyphenyl)(oxo)acetic acid
    • 4-Hydroxyphenylglyoxylate
    • Benzeneacetic acid, 4-hydroxy-alpha-oxo-
    • para-Hydroxybenzoylformic acid
    • Pisolithin A
    • sodium (4-hydroxyphenyl)(oxo)acetate
    • KXFJZKUFXHWWAJ-UHFFFAOYSA-N
    • 4-hydroxy-alpha-oxobenzeneacetic acid
    • AE-562/43460298
    • C03590
    • 4-Hydroxy-a-oxo-benzeneacetic acid
    • BDBM50118093
    • 2-(4-hydroxyphenyl)-2-oxoaceticacid
    • 15573-67-8
    • EN300-193397
    • CHEMBL129918
    • A18241
    • 2-(4-hydroxyphenyl)-2-oxoacetate
    • 4-Hydroxyphenylglyoxylicacid
    • 4-hydroxybenzoylformate
    • SCHEMBL593133
    • DTXSID40165960
    • (4-Hydroxy-phenyl)-oxo-acetic acid
    • AS-47881
    • F16678
    • AKOS022504983
    • p-hydroxybenzoylformic acid
    • CS-0157461
    • Z2472464309
    • CHEBI:28719
    • MFCD13192798
    • Q27103861
    • DTXCID1088451
    • DA-70104
    • 4-hydroxybenzoylformic acid
    • 2-(4-Hydroxyphenyl)-2-oxoacetic Acid
    • MDL: MFCD13192798
    • Inchi: InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12)
    • Chiave InChI: KXFJZKUFXHWWAJ-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(C(C(=O)O)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 188.00855
  • Massa monoisotopica: 166.026609
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 191
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.6
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.457
  • Punto di ebollizione: 358.9°Cat760mmHg
  • Punto di infiammabilità: 185°C
  • PSA: 77.43

2-(4-Hydroxyphenyl)-2-oxoacetic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-193397-0.25g
2-(4-hydroxyphenyl)-2-oxoacetic acid
15573-67-8 95.0%
0.25g
$139.0 2025-02-19
Enamine
EN300-193397-5.0g
2-(4-hydroxyphenyl)-2-oxoacetic acid
15573-67-8 95.0%
5.0g
$550.0 2025-02-19
Enamine
EN300-193397-0.5g
2-(4-hydroxyphenyl)-2-oxoacetic acid
15573-67-8 95.0%
0.5g
$218.0 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PI924-200mg
2-(4-Hydroxyphenyl)-2-oxoacetic Acid
15573-67-8 95+%
200mg
714.0CNY 2021-07-18
Enamine
EN300-193397-0.1g
2-(4-hydroxyphenyl)-2-oxoacetic acid
15573-67-8 95.0%
0.1g
$98.0 2025-02-19
Enamine
EN300-193397-0.05g
2-(4-hydroxyphenyl)-2-oxoacetic acid
15573-67-8 95.0%
0.05g
$65.0 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PI924-100mg
2-(4-Hydroxyphenyl)-2-oxoacetic Acid
15573-67-8 95+%
100mg
877CNY 2021-05-07
Aaron
AR001OUO-5g
Benzeneacetic acid, 4-hydroxy-α-oxo-
15573-67-8 95%
5g
$1132.00 2025-01-21
Aaron
AR001OUO-250mg
Benzeneacetic acid, 4-hydroxy-α-oxo-
15573-67-8 95%
250mg
$111.00 2025-01-21
Aaron
AR001OUO-100mg
Benzeneacetic acid, 4-hydroxy-α-oxo-
15573-67-8 95%
100mg
$58.00 2025-01-21

2-(4-Hydroxyphenyl)-2-oxoacetic Acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:15573-67-8)2-(4-Hydroxyphenyl)-2-oxoacetic Acid
A18241
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):170.0/309.0/1081.0